molecular formula C23H28N2O3S B6010588 ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate

ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate

Cat. No.: B6010588
M. Wt: 412.5 g/mol
InChI Key: ICJLJOXDLKVCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate, also known as EBP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate in lab experiments is its ease of synthesis and availability. It can be easily synthesized in the laboratory and is commercially available. Additionally, this compound has been extensively studied in scientific research, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent for these diseases. Additionally, this compound has been shown to exhibit anticancer effects, and further studies are needed to investigate its potential as a chemotherapeutic agent. Finally, the development of more water-soluble derivatives of this compound could potentially overcome its limitations in lab experiments and increase its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various diseases.

Synthesis Methods

Ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the condensation of 2-(methylthio)aniline with benzyl isocyanide, followed by the reaction with ethyl 3-bromo-3-piperidinecarboxylate. The final product is obtained through purification and isolation processes. The synthesis of this compound has been reported in various research articles and can be easily reproduced in the laboratory.

Scientific Research Applications

Ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. This compound has been tested in various cancer cell lines and has shown to induce apoptosis and inhibit cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

ethyl 3-benzyl-1-[(2-methylsulfanylphenyl)carbamoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-3-28-21(26)23(16-18-10-5-4-6-11-18)14-9-15-25(17-23)22(27)24-19-12-7-8-13-20(19)29-2/h4-8,10-13H,3,9,14-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJLJOXDLKVCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)NC2=CC=CC=C2SC)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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